molecular formula C8H14N2O5 B13599851 N-l-lactoyl-l-glutamine

N-l-lactoyl-l-glutamine

Cat. No.: B13599851
M. Wt: 218.21 g/mol
InChI Key: BBWXXSMJZBBFRK-WHFBIAKZSA-N
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Description

N-l-lactoyl-l-glutamine: is a derivative of the amino acid glutamine, where a lactoyl group is attached to the nitrogen atom of the glutamine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-l-lactoyl-l-glutamine typically involves the enzymatic or chemical attachment of a lactoyl group to the nitrogen atom of l-glutamine. One common method is the enzymatic synthesis using food-grade enzymes, which ensures the compound is safe for use in food products . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the compound.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar enzymatic processes. The process involves the preparation of precursor compounds, followed by the enzymatic attachment of the lactoyl group. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-l-lactoyl-l-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-l-lactoyl-l-glutamine is used as a precursor in the synthesis of various bioactive compounds.

Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is known to enhance the umami taste in food products, making it a valuable additive in the food industry .

Medicine: The compound has potential therapeutic applications due to its ability to modulate immune responses and support gut health. It is being investigated for its role in treating conditions such as sepsis and inflammatory bowel disease .

Industry: In the food industry, this compound is used to enhance the flavor and nutritional value of food products. Its stability and safety make it an ideal additive for various food formulations .

Comparison with Similar Compounds

Uniqueness: N-l-lactoyl-l-glutamine is unique due to its dual role in enhancing flavor and supporting health. Its stability and safety make it a versatile compound in both food and pharmaceutical industries. Unlike other derivatives, it combines the benefits of glutamine with the sensory properties of lactoyl compounds, making it a valuable additive in various applications .

Properties

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H14N2O5/c1-4(11)7(13)10-5(8(14)15)2-3-6(9)12/h4-5,11H,2-3H2,1H3,(H2,9,12)(H,10,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

BBWXXSMJZBBFRK-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

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